molecular formula C30H58O4 B12655204 Di(isotridecyl) succinate CAS No. 68080-43-3

Di(isotridecyl) succinate

Cat. No.: B12655204
CAS No.: 68080-43-3
M. Wt: 482.8 g/mol
InChI Key: DKRMJNVTRWIGQI-UHFFFAOYSA-N
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Description

Di(isotridecyl) succinate is an organic compound with the molecular formula C30H58O4. It is a diester derived from succinic acid and isotridecyl alcohol. This compound is known for its use in various industrial applications, particularly as a lubricant and plasticizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(isotridecyl) succinate is synthesized through the esterification of succinic acid with isotridecyl alcohol. The reaction typically involves heating succinic acid and isotridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The mixture is heated, and water is continuously removed to ensure the reaction proceeds efficiently. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Di(isotridecyl) succinate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Esterification: Succinic acid, isotridecyl alcohol, acid catalyst (e.g., sulfuric acid), heat, and reflux conditions.

    Hydrolysis: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), heat.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Succinic acid and isotridecyl alcohol.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Reduced forms of the ester, potentially leading to alcohols.

Scientific Research Applications

Di(isotridecyl) succinate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of di(isotridecyl) succinate in its applications is primarily based on its chemical structure and properties. As a diester, it can interact with various molecular targets through ester bonds. In lubrication, it forms a thin film on surfaces, reducing friction and wear. In drug delivery, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(isotridecyl) succinate is unique due to its specific combination of succinic acid and isotridecyl alcohol, which imparts distinct physical and chemical properties. Its high molecular weight and branched structure provide excellent lubrication and plasticizing properties, making it suitable for a wide range of applications.

Properties

CAS No.

68080-43-3

Molecular Formula

C30H58O4

Molecular Weight

482.8 g/mol

IUPAC Name

bis(11-methyldodecyl) butanedioate

InChI

InChI=1S/C30H58O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h27-28H,5-26H2,1-4H3

InChI Key

DKRMJNVTRWIGQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

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